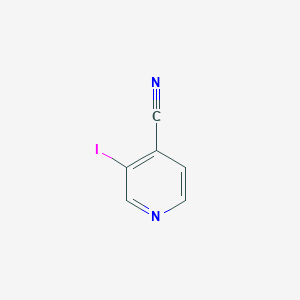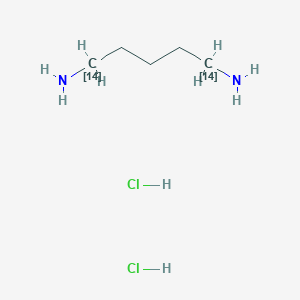
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride, also known as [14C]cadaverine, is a radiolabeled compound used in scientific research. It is a diamine that is produced by the breakdown of amino acids in living and dead organisms. This compound has been used in various studies to investigate the metabolism and physiological effects of diamines.
作用机制
The mechanism of action of [14C]cadaverine is not well understood. It is believed to act as a substrate for various enzymes involved in the metabolism of diamines. It may also interact with various receptors and ion channels in the body, leading to various physiological effects.
生化和生理效应
[14C]cadaverine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain plant species, as well as to induce the formation of adventitious roots in plants. In animals, it has been shown to increase the synthesis of certain neurotransmitters, as well as to increase the activity of certain enzymes involved in the metabolism of diamines.
实验室实验的优点和局限性
One advantage of using [14C]cadaverine in lab experiments is that it allows for the tracking of the compound in various biological systems. This can provide valuable information on the metabolism and physiological effects of diamines. However, one limitation of using [14C]cadaverine is that it is a radiolabeled compound, which can pose certain safety risks in the lab.
未来方向
There are many potential future directions for research involving [14C]cadaverine. One potential direction is to investigate the role of diamines in the regulation of plant growth and development. Another potential direction is to investigate the metabolism and physiological effects of diamines in various animal models. Additionally, it may be possible to develop new drugs or therapies based on the physiological effects of diamines.
合成方法
The synthesis of [14C]cadaverine involves the reaction of [14C]carbon dioxide with ethylene oxide to produce [14C]monoethanolamine. This is followed by the reaction of monoethanolamine with 1,5-dibromopentane to produce [14C]pentane-1,5-diamine. Finally, the dihydrochloride salt of the diamine is obtained by reacting it with hydrochloric acid.
科学研究应用
[14C]cadaverine has been used in various scientific studies to investigate the metabolism and physiological effects of diamines. It has been used in studies to investigate the uptake and transport of diamines in plants, as well as the role of diamines in the regulation of plant growth and development. It has also been used in studies to investigate the metabolism and excretion of diamines in animals, as well as their role in various physiological processes.
属性
CAS 编号 |
10581-69-8 |
|---|---|
产品名称 |
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride |
分子式 |
C5H16Cl2N2 |
分子量 |
179.08 g/mol |
IUPAC 名称 |
(1,5-14C2)pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i4+2,5+2;; |
InChI 键 |
FGNLEIGUMSBZQP-XEQJABFXSA-N |
手性 SMILES |
C(C[14CH2]N)C[14CH2]N.Cl.Cl |
SMILES |
C(CCN)CCN.Cl.Cl |
规范 SMILES |
C(CCN)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



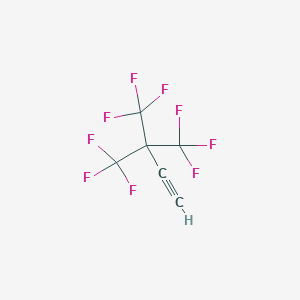
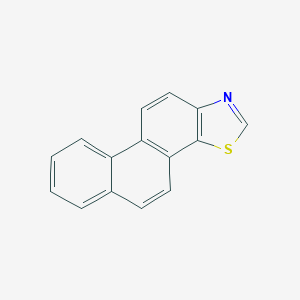

![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
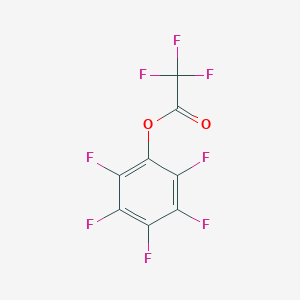

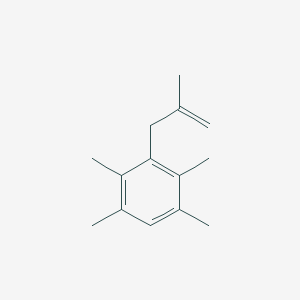

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
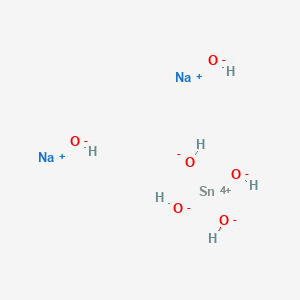
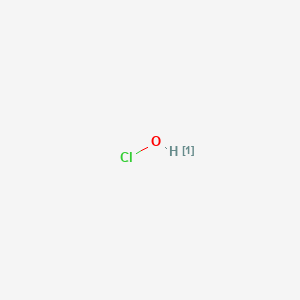
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
